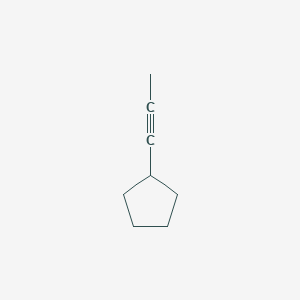

(Prop-1-yn-1-yl)cyclopentane

CAS No.:

Cat. No.: VC13807492

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12 |

|---|---|

| Molecular Weight | 108.18 g/mol |

| IUPAC Name | prop-1-ynylcyclopentane |

| Standard InChI | InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h8H,3-4,6-7H2,1H3 |

| Standard InChI Key | AYXLFXLLAIBNOX-UHFFFAOYSA-N |

| SMILES | CC#CC1CCCC1 |

| Canonical SMILES | CC#CC1CCCC1 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a five-membered cyclopentane ring fused to a prop-1-yn-1-yl group (-). The alkyne moiety introduces significant rigidity and electron-deficient character, influencing both physical properties and reactivity. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 108.18 g/mol |

| Hybridization | (cyclopentane), (alkyne) |

| Bond angles | ~109.5° (cyclopentane), 180° (C≡C) |

The cyclopentane ring adopts a non-planar "envelope" conformation, minimizing angle strain, while the alkyne group’s linear geometry imposes steric constraints on adjacent substituents .

Synthesis and Functionalization

Propargylation Strategies

The synthesis of (prop-1-yn-1-yl)cyclopentane derivatives often employs propargyl bromide as an alkyne source. A representative protocol involves:

-

Alkylation of Cyclopentanol:

Cyclopentanol reacts with propargyl bromide () under basic conditions (e.g., ) in tetrahydrofuran (THF). This yields 1-(prop-1-yn-1-yl)cyclopentanol, which is subsequently oxidized to the aldehyde or carboxylic acid derivatives . -

Transition Metal-Catalyzed Coupling:

Palladium-catalyzed Sonogashira cross-coupling enables direct introduction of alkynes to cyclopentane frameworks. For example, iodocyclopentane reacts with terminal alkynes in the presence of , copper iodide, and triethylamine to form the desired product .

Reaction Conditions:

-

Temperature: 80–90°C

-

Solvent: Dimethyl sulfoxide (DMSO) or THF

-

Catalysts: (2 mol%), (5 mol%)

Chemical Reactivity and Derivative Formation

Alkyne-Specific Transformations

The terminal alkyne group undergoes characteristic reactions:

-

Hydrogenation:

Catalytic hydrogenation (, Lindlar catalyst) selectively reduces the alkyne to a cis-alkene, yielding (prop-1-en-1-yl)cyclopentane. -

Oxidative Cleavage:

Ozonolysis or potassium permanganate oxidation cleaves the triple bond to form cyclopentanecarboxylic acid derivatives. -

Nucleophilic Additions:

Organometallic reagents (e.g., Grignard reagents) add to the alkyne, forming substituted cyclopentane products.

Cyclopentane Ring Modifications

The strain inherent to the five-membered ring facilitates ring-opening reactions under acidic or oxidative conditions. For instance, treatment with generates brominated linear alkanes, while epoxidation (via ) produces bicyclic ethers .

Physical and Spectroscopic Properties

Thermodynamic Data

| Property | Value |

|---|---|

| Boiling point | ~145–150°C (estimated) |

| Density | 0.89–0.92 g/cm³ |

| Refractive index | 1.45–1.48 |

Spectroscopic Signatures

-

IR Spectroscopy:

-

: 2100–2260 cm⁻¹ (sharp)

-

: 3300 cm⁻¹ (stretching)

-

-

NMR Spectroscopy:

Applications in Organic Synthesis

Building Block for Complex Molecules

(Prop-1-yn-1-yl)cyclopentane serves as a precursor in the synthesis of:

-

Bicyclic Compounds: Intramolecular cyclizations (e.g., Conia-ene reactions) form strained bicyclo[3.2.1] frameworks .

-

Pharmaceutical Intermediates: Functionalization at the alkyne position yields bioactive molecules with antimicrobial or anticancer potential.

Materials Science

The rigid alkyne-cyclopentane structure contributes to:

-

Polymer Networks: Cross-linking agents in thermoset resins.

-

Liquid Crystals: Mesogenic units with tailored phase behavior.

Comparison with Structural Analogs

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| (Prop-2-yn-1-yl)cyclopentane | Alkyne position shifted | Enhanced steric hindrance |

| Cyclopentylethyne | Shorter alkyne chain | Higher volatility |

| 1-Vinylcyclopentane | Alkene substituent | Electrophilic addition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume